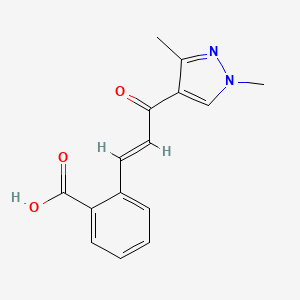

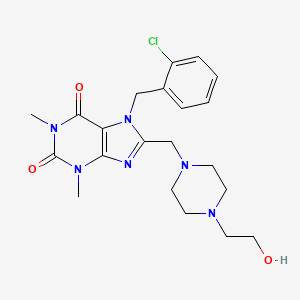

![molecular formula C19H13BrFN3S B2501750 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-90-5](/img/structure/B2501750.png)

2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic molecule that contains a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and a 3-fluorobenzylthio moiety. This structure suggests potential for various chemical interactions and biological activities, as indicated by the related compounds in the provided papers.

Synthesis Analysis

The synthesis of related fluorinated pyrazolines and pyrazoles involves the reaction of fluorinated chalcones with hydrazine derivatives in the presence of a catalyst, such as glacial acetic acid, followed by oxidation using iodobenzene diacetate to yield the corresponding pyrazoles . Similarly, the synthesis of benzothiazepines and pyrazolines from 4-bromo-2-fluorobenzaldehyde involves the formation of chalcones, which are then treated with amines to yield the desired heterocyclic compounds . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray analysis . Theoretical calculations, such as HOMO-LUMO analysis and molecular docking studies, have been employed to predict the electronic properties and potential biological activities of these molecules . These techniques could be applied to analyze the molecular structure of 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, providing insights into its electronic configuration and reactivity.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of substituents on the aromatic rings, which can participate in various chemical reactions. For instance, the presence of a bromophenyl group could facilitate electrophilic aromatic substitution reactions, while a fluorobenzylthio group might be involved in nucleophilic substitution reactions . The reactivity of such compounds can be further explored through experimental studies and theoretical calculations to understand the mechanisms and conditions that favor specific transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can be deduced from related studies. For example, the presence of halogen atoms is known to influence the lipophilicity, boiling point, and density of organic molecules . Additionally, the electronic properties, such as the dipole moment and polarizability, can be estimated using computational methods, which may also predict the solubility and stability of the compound in various solvents .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity :

- Fluoro-substituted benzo[b]pyran and its derivatives, similar in structure to the specified compound, have shown anti-lung cancer activity in human cancer cell lines (Hammam et al., 2005).

- Novel pyrazole compounds with structural similarities demonstrated potent anti-proliferative activity against breast cancer and hepatocarcinoma cells (Liu et al., 2019).

- Pyrazolo[1,5-a]pyrazine derivatives showed promising anticancer activity in prostate and breast cancer cells, indicating potential as anticancer agents (Seo et al., 2019).

Antimicrobial Activity :

- Pyrazolo[1,5-a]pyrazine derivatives exhibited notable antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger, suggesting their potential as antimicrobial agents (Hrynyshyn et al., 2019).

Synthesis and Structural Studies :

- The synthesis and structural characterization of related pyrazole compounds provide valuable insights into the properties and potential applications of similar compounds, including 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine (Loh et al., 2013).

Inhibitory Effects in Biological Systems :

- Some pyrazoline derivatives have demonstrated effective inhibition of enzymes like human carbonic anhydrase, which are relevant in various physiological processes (Turkan et al., 2019).

Xanthine Oxidase Inhibitory Activity :

- The study of oxadiazoles derivatives, closely related to the compound , showed inhibitory activity against xanthine oxidase, which is significant in the treatment of diseases like gout (Qi et al., 2015).

Potential in Neurological Disorders :

- Compounds structurally related to 2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine have shown antidepressant activity, indicating potential application in the treatment of neurological disorders (Prasad et al., 2005).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFN3S/c20-15-6-4-14(5-7-15)17-11-18-19(22-8-9-24(18)23-17)25-12-13-2-1-3-16(21)10-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUSXTFCPSOYRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

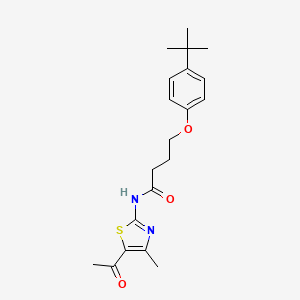

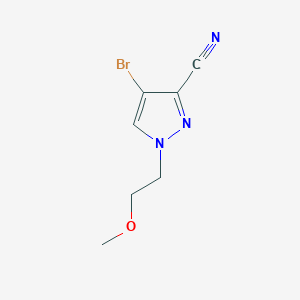

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)

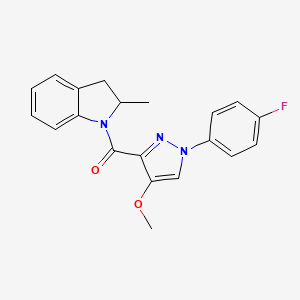

![(4-Benzhydrylpiperazin-1-yl)(7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2501684.png)

![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)

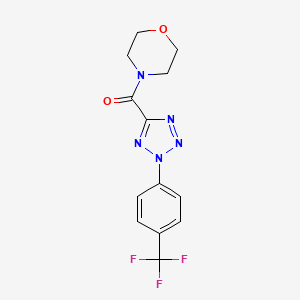

![N-Methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2501686.png)

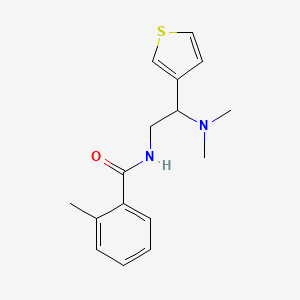

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)